(rel)-BMS-641988

Catalog No.
S548656
CAS No.
573738-99-5
M.F
C20H20F3N3O5S
M. Wt
471.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(rel)-BMS-641988

CAS Number

573738-99-5

Product Name

(rel)-BMS-641988

IUPAC Name

N-[(3aR,4R,5R,7R,7aS)-2-[4-cyano-3-(trifluoromethyl)phenyl]-4,7-dimethyl-1,3-dioxo-3a,5,6,7a-tetrahydro-4,7-epoxyisoindol-5-yl]ethanesulfonamide

Molecular Formula

C20H20F3N3O5S

Molecular Weight

471.5 g/mol

InChI

InChI=1S/C20H20F3N3O5S/c1-4-32(29,30)25-13-8-18(2)14-15(19(13,3)31-18)17(28)26(16(14)27)11-6-5-10(9-24)12(7-11)20(21,22)23/h5-7,13-15,25H,4,8H2,1-3H3/t13-,14-,15+,18-,19+/m1/s1

InChI Key

HYNANJUKEMCYEQ-HIGHGGLBSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

BMS641988; BMS 641988; BMS-641988; Ethanesulfonamide.

Canonical SMILES

CCS(=O)(=O)NC1CC2(C3C(C1(O2)C)C(=O)N(C3=O)C4=CC(=C(C=C4)C#N)C(F)(F)F)C

Isomeric SMILES

CCS(=O)(=O)N[C@@H]1C[C@@]2([C@@H]3[C@H]([C@]1(O2)C)C(=O)N(C3=O)C4=CC(=C(C=C4)C#N)C(F)(F)F)C

The exact mass of the compound Bms-641988 is 471.10758 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Imides - Supplementary Records. It belongs to the ontological category of organonitrogen compound in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

(rel)-BMS-641988 is a highly potent, nonsteroidal androgen receptor (AR) antagonist featuring a distinct amino[2.2.1]-oxabicyclosuccinimide core. In laboratory procurement and preclinical assay workflows, it serves as a critical high-affinity probe for investigating castration-resistant prostate cancer (CRPC) mechanisms. Unlike first-generation antiandrogens, it exhibits robust binding affinity (Ki = 1.7 nM) and provides a highly reproducible baseline for AR-mediated transactivation assays, making it a reliable reference material for evaluating AR signaling in both wild-type and mutated receptor models [1].

Procuring standard antiandrogens like bicalutamide or hydroxyflutamide is insufficient for advanced pharmacological modeling due to their vulnerability to acquired resistance and lower receptor affinity. In mainstream laboratory workflows, bicalutamide often demonstrates partial agonist properties or fails to induce sufficient tumor growth inhibition (<50%) in mutated AR xenograft models such as CWR-22-BMSLD1. Substituting (rel)-BMS-641988 with these legacy compounds compromises assay reproducibility in hormone-refractory studies, as standard agents cannot maintain the strict cytostatic blockade required to accurately map castration-resistant signaling pathways [1].

Higher Receptor Binding Affinity for Mainstream Laboratory Workflow Fit

In direct head-to-head competitive binding assays, (rel)-BMS-641988 demonstrates a 20-fold higher binding affinity to the androgen receptor compared to the standard procurement benchmark, bicalutamide. Specifically, (rel)-BMS-641988 achieves an in vitro IC50 of 16 nM (Ki = 1.7 nM) in MDA-MB-453 cell lines, yielding a 3- to 7-fold increase in antagonist activity for AR transactivation [1].

Evidence DimensionAR Binding Affinity (Mainstream Laboratory Workflow Fit)
Target Compound DataKi = 1.7 nM; IC50 = 16 nM
Comparator Or BaselineBicalutamide (20-fold lower affinity)
Quantified Difference20-fold higher AR binding affinity
ConditionsIn vitro competitive binding and transactivation assays using MDA-MB-453 cells

Researchers must select this compound over bicalutamide to ensure complete receptor saturation and reliable antagonism in high-throughput AR screening workflows.

Increased Tumor Growth Inhibition for Assay Reproducibility

For in vivo laboratory workflows utilizing the CWR-22-BMSLD1 human prostate cancer xenograft model, (rel)-BMS-641988 delivers an average tumor growth inhibition exceeding 90%. In contrast, bicalutamide achieves less than 50% inhibition under identical conditions, even when administered at exposure levels three times higher than standard equivalents. Furthermore, (rel)-BMS-641988 maintains efficacy in tumors that are explicitly refractory to initial bicalutamide treatment [1].

Evidence DimensionAverage Percent Tumor Growth Inhibition (Assay Reproducibility)
Target Compound Data>90% inhibition
Comparator Or BaselineBicalutamide (<50% inhibition)
Quantified Difference>40% absolute increase in growth inhibition
ConditionsCWR-22-BMSLD1 human prostate cancer xenograft model in mice

Procuring this specific compound guarantees robust, reproducible tumor stasis in preclinical models where standard antiandrogens fail, preventing wasted resources on ineffective in vivo studies.

Transcriptional Profiling and Castration-Mimetic Reliability

When establishing baseline global gene expression profiles in CWR-22-BMSLD1 xenograft models, treatment with (rel)-BMS-641988 produces a transcriptional signature that closely mimics physical castration. Bicalutamide fails to achieve this depth of transcriptional blockade. This distinct molecular behavior confirms that (rel)-BMS-641988 provides a more complete pharmacological blockade of androgen-driven signaling pathways, ensuring high-fidelity data in downstream proteomic and genomic analyses[1].

Evidence DimensionGlobal Gene Expression Profile Similarity
Target Compound DataHigh similarity to physical castration signature
Comparator Or BaselineBicalutamide (Lower similarity, incomplete blockade)
Quantified DifferenceQualitative shift toward complete androgen signaling blockade
ConditionsMicroarray/gene expression profiling in CWR-22-BMSLD1 xenograft models

Procuring this compound ensures that pharmacological interventions in genomic studies accurately replicate the physiological state of complete androgen deprivation.

Preclinical Modeling of Castration-Resistant Prostate Cancer (CRPC)

Due to its >90% tumor growth inhibition in mutant AR xenografts, (rel)-BMS-641988 is a highly effective pharmacological probe for establishing and validating in vivo CRPC models. It is particularly valuable for workflows utilizing the CWR-22-BMSLD1 or LuCaP 23.1 cell lines, where standard antiandrogens exhibit partial agonism or fail to induce stasis [1].

High-Fidelity AR Transactivation and Binding Assays

With a Ki as low as 1.7 nM, this compound is highly suited as a positive control or competitive benchmark in high-throughput in vitro screening assays designed to evaluate novel androgen receptor modulators, ensuring complete receptor saturation that bicalutamide cannot provide [2].

Transcriptomic and Proteomic Profiling of Androgen Blockade

Because its mechanism of action closely mimics the global gene expression profile of physical castration, (rel)-BMS-641988 is a rigorous chemical tool for researchers conducting RNA-seq or proteomic mapping of androgen signaling pathways, eliminating the confounding background noise associated with weaker antagonists [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.2

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

1

Exact Mass

471.10757641 Da

Monoisotopic Mass

471.10757641 Da

Heavy Atom Count

32

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

W17M53Y8IM

Other CAS

1093276-09-5
573738-99-5

Wikipedia

BMS-641988

Dates

Last modified: 02-18-2024
Attar RM, Jure-Kunkel M, Balog A, Cvijic ME, Dell-John J, Rizzo CA, Schweizer L, Spires TE, Platero JS, Obermeier M, Shan W, Salvati ME, Foster WR, Dinchuk J, Chen SJ, Vite G, Kramer R, Gottardis MM. Discovery of BMS-641988, a novel and potent inhibitor of androgen receptor signaling for the treatment of prostate cancer. Cancer Res. 2009 Aug 15;69(16):6522-30. Epub 2009 Aug 4. PubMed PMID: 19654297.

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